molecular formula C14H19NO2S B7533119 N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide

N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide

Cat. No. B7533119
M. Wt: 265.37 g/mol
InChI Key: IERXQGPHKTWBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is also known as DASAM-1 and has been studied for its ability to inhibit cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). GAPDH is involved in glycolysis, which is the process by which cells convert glucose into energy. Inhibition of GAPDH leads to a decrease in energy production, which in turn inhibits cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide has minimal toxicity in normal cells. It has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. The compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide is its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit cancer cell growth and proliferation, and induce apoptosis in cancer cells. However, one limitation of the compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide could focus on improving its solubility in water, which would make it easier to administer in vivo. Studies could also investigate the compound's potential as a therapeutic agent in other diseases, such as neurodegenerative diseases. Additionally, research could focus on the development of analogs of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide with improved potency and selectivity for cancer cells.

Synthesis Methods

The synthesis of N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide involves the reaction of 4-bromo-3-nitrothiophene with 3,3-dimethyl-1-butanethiol in the presence of potassium carbonate. The resulting product is then reacted with 4-aminophenylacetic acid to yield N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide.

Scientific Research Applications

N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide has been studied for its potential therapeutic properties in cancer treatment. Studies have shown that the compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is programmed cell death.

properties

IUPAC Name

N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-10(16)15-11-5-7-12(8-6-11)18-9-13(17)14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERXQGPHKTWBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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